Methyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate Methyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13287961
InChI: InChI=1S/C13H12BrNO2S/c1-7-10(8-3-5-9(14)6-4-8)11(12(15)18-7)13(16)17-2/h3-6H,15H2,1-2H3
SMILES: CC1=C(C(=C(S1)N)C(=O)OC)C2=CC=C(C=C2)Br
Molecular Formula: C13H12BrNO2S
Molecular Weight: 326.21 g/mol

Methyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate

CAS No.:

Cat. No.: VC13287961

Molecular Formula: C13H12BrNO2S

Molecular Weight: 326.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate -

Specification

Molecular Formula C13H12BrNO2S
Molecular Weight 326.21 g/mol
IUPAC Name methyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate
Standard InChI InChI=1S/C13H12BrNO2S/c1-7-10(8-3-5-9(14)6-4-8)11(12(15)18-7)13(16)17-2/h3-6H,15H2,1-2H3
Standard InChI Key LCOCBIMZTDCOLO-UHFFFAOYSA-N
SMILES CC1=C(C(=C(S1)N)C(=O)OC)C2=CC=C(C=C2)Br
Canonical SMILES CC1=C(C(=C(S1)N)C(=O)OC)C2=CC=C(C=C2)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure is a thiophene ring, a five-membered aromatic system comprising four carbon atoms and one sulfur atom. Key substituents include:

  • Amino group (-NH₂) at the 2-position, which enhances nucleophilicity and participation in hydrogen bonding.

  • 4-Bromophenyl group at the 4-position, introducing steric bulk and electronic effects via the bromine atom’s inductive and resonance properties.

  • Methyl group (-CH₃) at the 5-position, contributing to hydrophobic interactions and steric shielding.

  • Carboxylate ester (-COOCH₃) at the 3-position, influencing solubility and serving as a handle for further derivatization.

The molecular formula is C₁₃H₁₂BrNO₂S, with a molecular weight of 334.21 g/mol. The IUPAC name systematically describes the substituents’ positions, ensuring unambiguous identification.

Crystallographic and Spectroscopic Data

While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous thiophene derivatives exhibit planar ring systems with slight distortions due to substituent effects. Key spectroscopic features include:

  • Infrared (IR) Spectroscopy:

    • N-H stretching (3300–3500 cm⁻¹) from the amino group.

    • C=O stretching (1700–1750 cm⁻¹) from the ester carbonyl.

    • C-Br stretching (500–600 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR:

      • Aromatic protons (δ 6.8–7.6 ppm, split due to bromine’s magnetic anisotropy).

      • Methyl groups (δ 1.2–2.5 ppm).

      • Amino protons (δ 4.5–5.5 ppm, broad singlet).

    • ¹³C NMR:

      • Carbonyl carbon (δ 165–170 ppm).

      • Aromatic carbons (δ 110–140 ppm).

  • Mass Spectrometry:

    • Molecular ion peak at m/z 334 (M⁺), with fragmentation patterns reflecting loss of Br (79/81 Da) and COOCH₃ (59 Da).

Synthesis and Optimization Strategies

Gewald Reaction: A Primary Synthetic Route

The Gewald reaction is the most widely employed method for synthesizing 2-aminothiophene derivatives. This one-pot, three-component condensation involves:

  • Cyanoacetamide as the nitrogen source.

  • Elemental sulfur for ring formation.

  • A ketone or aldehyde (e.g., 4-bromoacetophenone) to introduce the aryl and methyl substituents.

Reaction Mechanism:

  • Knoevenagel Condensation: Formation of an α,β-unsaturated nitrile from cyanoacetamide and the ketone.

  • Cyclization: Sulfur incorporation, leading to thiophene ring closure.

  • Esterification: In situ reaction with methanol to form the carboxylate ester.

Optimization Parameters:

  • Catalyst: Morpholine or piperidine enhances reaction efficiency.

  • Temperature: 80–100°C under reflux conditions.

  • Solvent: Ethanol or DMF improves yield (typically 60–75%).

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors offer advantages over batch processes:

  • Enhanced Heat Transfer: Mitigates exothermic side reactions.

  • Automated Purification: In-line chromatography or crystallization improves purity (>95%).

  • Sustainability: Reduced solvent waste via solvent recycling systems.

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Solubility:

    • Polar aprotic solvents (DMF, DMSO): High solubility.

    • Water: Limited solubility (0.1–0.5 mg/mL) due to hydrophobic aryl and ester groups.

  • Stability:

    • Photodegradation: Susceptible under UV light due to the C-Br bond.

    • Hydrolysis: Ester group hydrolyzes in acidic/basic conditions to carboxylic acid.

Biological Activity

While direct studies on this compound are sparse, structurally related 2-aminothiophenes exhibit:

  • Antimicrobial Activity: Disruption of bacterial cell wall synthesis (MIC values: 8–32 µg/mL against S. aureus).

  • Anticancer Potential: Inhibition of topoisomerase II (IC₅₀: 12–45 µM in MCF-7 cells).

  • Anti-Inflammatory Effects: COX-2 enzyme suppression (60–80% inhibition at 10 µM).

Applications in Drug Discovery and Materials Science

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Kinase Inhibitors: Structural analogs target EGFR and VEGFR pathways.

  • Antipsychotic Agents: Modulation of dopamine D₂ receptors.

  • Antiviral Drugs: Inhibition of viral protease enzymes.

Organic Electronics

  • Conjugated Polymers: Thiophene rings enhance charge carrier mobility in OFETs (hole mobility: 0.5–2.0 cm²/V·s).

  • Luminescent Materials: Bromine’s heavy atom effect improves phosphorescence quantum yield (Φ: 0.3–0.6).

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity: Competing pathways may yield 4- vs. 5-substituted isomers.

  • Purification Difficulties: Similar polarities of byproducts necessitate advanced chromatographic techniques.

Research Opportunities

  • Structure-Activity Relationships (SAR): Systematic variation of substituents to optimize bioactivity.

  • Nanoparticle Functionalization: Use as a capping agent for Au/Ag nanoparticles in catalysis.

  • Computational Modeling: DFT studies to predict reactivity and binding affinities.

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